Comparative Physicochemical Properties: 4,4-Dimethyl-2-pentenoic Acid vs. 2-Pentenoic Acid
The 4,4-dimethyl substitution confers significantly altered physicochemical properties compared to the unsubstituted parent compound 2-pentenoic acid, directly impacting handling, purification, and formulation workflows. Specifically, 4,4-dimethyl-2-pentenoic acid exhibits a melting point of 79 °C and water solubility of 2.8 g/L (slightly soluble), whereas 2-pentenoic acid is a liquid at ambient temperature with substantially higher aqueous solubility. The calculated LogP value of 1.673 for the target compound is elevated relative to the unsubstituted analog (2-pentenoic acid calculated LogP approximately 0.8–1.0), reflecting increased lipophilicity due to the tert-butyl substitution [1]. These differences necessitate distinct solvent selection, extraction protocols, and crystallization conditions during synthetic workup .
| Evidence Dimension | Melting point |
|---|---|
| Target Compound Data | 79 °C |
| Comparator Or Baseline | 2-Pentenoic acid: liquid at room temperature (mp <25 °C) |
| Quantified Difference | >54 °C increase |
| Conditions | Standard laboratory measurement conditions; predicted/computed values |
Why This Matters
The 79 °C melting point enables purification via simple recrystallization rather than distillation, reducing procurement costs associated with specialized purification equipment and streamlining downstream synthetic workflows.
- [1] Molbase. (E)-4,4-dimethylpent-2-enoic acid: Physicochemical Properties. Molbase Encyclopedia, CAS 6945-35-3. View Source
